molecular formula C10H26O5Si2 B099863 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane CAS No. 18001-60-0

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

Cat. No. B099863
CAS RN: 18001-60-0
M. Wt: 282.48 g/mol
InChI Key: OPHLEQJKSDAYRR-UHFFFAOYSA-N
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Description

The compound 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is a derivative of disiloxanes, which are organosilicon compounds containing a Si-O-Si linkage. These compounds are of interest due to their potential applications in materials science and synthetic chemistry. The papers provided discuss various derivatives of disiloxanes and their synthesis, structure, and physico-chemical properties.

Synthesis Analysis

The synthesis of symmetrical disiloxane derivatives, including those with tetraorganyl groups, has been achieved through a novel reaction involving diorganyldichlorosilane and organyltrichlorosilane with dimethyl sulfoxide, yielding products in 53 to 91% yield . Additionally, disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol have been synthesized by hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane . These methods demonstrate the versatility of synthetic approaches to disiloxane derivatives.

Molecular Structure Analysis

The molecular structures of disiloxane derivatives have been elucidated using various spectroscopic techniques. For instance, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by IR and NMR spectroscopy and further determined by X-ray diffraction . The crystallographic analysis of disiloxane-1,3-diols revealed a columnar array with intermolecular hydrogen bonding, while disiloxane-1,1,3,3-tetraol showed molecules with gauche- and anti-conformations forming different arrays depending on the crystallization method .

Chemical Reactions Analysis

The reactivity of disiloxane compounds can be complex. For example, the reaction of 1,1,5,5-tetraphenyl-3,7-dimethyl-3,7-dihydrocyclotetrasiloxane with 1,1,5,5-tetraphenyl-3,7-dimethyl-3,7-butadienecyclotetrasiloxane in the presence of chloroplatinic acid leads to a crystalline polymer through a two-stage hydride poly-addition process . This illustrates the potential of disiloxane derivatives to participate in polymerization reactions, contributing to the development of new materials.

Physical and Chemical Properties Analysis

Disiloxane derivatives exhibit a range of physical and chemical properties. The disiloxanediols synthesized were found to be soluble in common organic solvents and thermally very stable, capable of sublimation without decomposition . The physico-chemical study of the reaction between disiloxane monomers revealed the formation of a crystalline polymer with distinct thermal properties, such as a glass transition temperature of 338 K and a melting point of 433 K . These properties are crucial for the application of disiloxane derivatives in materials science.

Scientific Research Applications

Synthesis and Structural Applications

Synthesis and Crystal Structure of Disiloxane Derivatives 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane derivatives have been synthesized through hydrolysis of diisocyanatodisiloxanes and tetrachlorodisiloxane. The derivatives, including disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, demonstrate thermal stability, solubility in common solvents, and unique structural properties as revealed by X-ray crystallography. These silanols are highlighted as potential building blocks for ladder oligosilsesquioxanes, a class of hybrid materials with potential applications in various fields (Suyama et al., 2007).

Polymer Chemistry and Material Science

Polysiloxazanes and Silicon Oxynitride 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is instrumental in the synthesis of cyclic and bicyclic oligosiloxazanes, which further transform into silicon oxynitride through pyrolysis. The molecular weight and stability of polysiloxazanes are solvent and temperature-dependent, revealing a method to control material properties (Gunji et al., 2006).

Nanotechnology and Composite Materials

Hydrogen Separation Membranes Hybrid silica membranes, using 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane as a precursor, demonstrate significant application potential in gas separation technologies. These membranes exhibit notable hydrogen permeance and selectivity, along with hydrophobic properties, indicating their utility in various industrial processes (Lee et al., 2010).

Surface Coatings and Protective Films

Hydrophobic Coatings 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is used to create hydrophobic coatings on cellulosic materials. The coatings are effective at creating a water-repellent surface, achieving a high contact angle, and maintaining hydrophobic properties over time (Baranov et al., 2020).

Safety And Hazards

This compound is classified as a flammable liquid and vapor (H226) and can cause serious eye irritation (H319) . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this substance. It should be kept away from heat, open flames, sparks, and should not be smoked near .

properties

IUPAC Name

[diethoxy(methyl)silyl]oxy-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHLEQJKSDAYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(OCC)O[Si](C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170897
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

CAS RN

18001-60-0
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18001-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Source EPA DSSTox
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Record name 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Gunji, A Setogawa, K Asakura, Y Abe - Bulletin of the Chemical …, 1998 - journal.csj.jp
Isocyanatooligosiloxanes and their alkoxy derivatives were synthesized. The hydrolysis of triisocyanato(methyl)silane followed by distillation provided 1,1,3,3-tetraisocyanato-1,3-…
Number of citations: 10 www.journal.csj.jp
HR Lee, M Kanezashi, T Yoshioka… - Desalination and Water …, 2010 - Taylor & Francis
Hybrid silica membranes were prepared using 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane (TEDMDS)as a silica precursor. Hybrid silica sol was synthesized by the acetic acid catalyzed …
Number of citations: 6 www.tandfonline.com
M Kanezashi, M Kawano, T Yoshioka… - Industrial & engineering …, 2012 - ACS Publications
Bis(triethoxysilyl)methane (BTESM), which consists of Si–C–Si bonds, was used as a membrane precursor to control the size of amorphous silica networks. The single gas permeation …
Number of citations: 121 pubs.acs.org
S Zhou, D Addis, S Das, K Junge… - Chemical communications, 2009 - pubs.rsc.org
Various iron carbonyl clusters such as Fe2(CO)9 or [Et3NH][HFe3(CO)11] are shown to catalyze the dehydration of amides into the corresponding nitriles in the presence of silanes in …
Number of citations: 94 pubs.rsc.org
I Agirre, PL Arias, HL Castricum, M Creatore… - Separation and …, 2014 - Elsevier
In the past, the research in molecular separation membranes prepared through sol–gel technologies has been dominated by ceramic membranes. Especially, silica membranes have …
Number of citations: 80 www.sciencedirect.com
M McClelland, LLP Neustadt - researchgate.net
1. Field of the Invention The present invention relates to a method and system for treating a dielectric? lm and, more particularly, to a batch processing method and system of treating a …
Number of citations: 0 www.researchgate.net
SJ Khatib, ST Oyama - Separation and Purification Technology, 2013 - Elsevier
Hydrogen separation membranes are important in the gas separation field and among these, silica-based membranes have emerged as promising materials at high temperatures due …
Number of citations: 111 www.sciencedirect.com
D Acharya, D Ng, Z Xie - Membranes, 2021 - mdpi.com
Methylcyclohexane (MCH), one of the liquid organic hydrogen carriers (LOHCs), offers a convenient way to store, transport, and supply hydrogen. Some features of MCH such as its …
Number of citations: 8 www.mdpi.com
G Li, HR Lee, H Nagasawa, M Kanezashi… - AIChE …, 2015 - Wiley Online Library
A modified gas‐translation (GT) model based on a GT mechanism was successfully applied to the pore‐size evaluation and gas transport behavior analysis of microporous membranes …
Number of citations: 8 aiche.onlinelibrary.wiley.com
MW Cut-Off, P Size, SS Area, CF Porometry
Number of citations: 0

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